molecular formula C10H18ClNO2 B2639875 rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride CAS No. 2227844-74-6

rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride

Cat. No.: B2639875
CAS No.: 2227844-74-6
M. Wt: 219.71
InChI Key: HMVFFJJFVUFEEO-AQLQUXDBSA-N
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Description

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole derivatives and methylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted isoindole compounds.

Scientific Research Applications

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride include other isoindole derivatives, such as:

  • Methyl isoindole-1-carboxylate
  • Octahydroisoindole derivatives
  • Isoindoline compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFFJJFVUFEEO-AQLQUXDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CCCC[C@@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307782-92-7
Record name rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride
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